molecular formula C8H10Br2 B14285644 1,5-Dibromocycloocta-1,5-diene CAS No. 158834-31-2

1,5-Dibromocycloocta-1,5-diene

Cat. No.: B14285644
CAS No.: 158834-31-2
M. Wt: 265.97 g/mol
InChI Key: ZOHNJFPKANRXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromocycloocta-1,5-diene (CAS 158834-31-2) is a brominated derivative of 1,5-cyclooctadiene (COD) with the molecular formula C8H10Br2 and a molecular weight of 265.97 g/mol . This compound is of significant interest in synthetic and organometallic chemistry as a functionalized ligand and building block. The 1,5-cyclooctadiene core is a well-known chelating ligand for low-valent metals, forming stable complexes with metals like nickel, rhodium, and platinum that are key precursors in catalysis and material science . The introduction of bromine atoms provides reactive sites for further chemical transformations, such as cross-coupling reactions, enabling researchers to create more complex or functionalized molecular architectures. While direct applications of this specific dibromo derivative are sparsely documented in the searched literature, its structure suggests potential utility as an intermediate in the synthesis of novel ligands, strained organic molecules, and in polymer chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

1,5-dibromocycloocta-1,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2/c9-7-3-1-4-8(10)6-2-5-7/h3,6H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHNJFPKANRXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCCC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20778698
Record name 1,5-Dibromocycloocta-1,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20778698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158834-31-2
Record name 1,5-Dibromocycloocta-1,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20778698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways for 1,5-Dibromocycloocta-1,5-Diene

Dehydrohalogenation of 1,2,5,6-Tetrabromocyclooctane

The most widely reported method involves the base-mediated elimination of hydrogen bromide (HBr) from 1,2,5,6-tetrabromocyclooctane (C₈H₁₂Br₄). This two-step elimination process selectively generates the 1,5-diene system while preserving stereochemical integrity.

Reaction Mechanism

The reaction proceeds via an E2 elimination mechanism, where potassium tert-butoxide abstracts β-hydrogens adjacent to bromine atoms, resulting in the formation of double bonds at the 1,5-positions. The bulky base minimizes competing nucleophilic substitution, ensuring high regioselectivity:

$$
\text{C}8\text{H}{12}\text{Br}4 + 2 \, \text{KOtBu} \rightarrow \text{C}8\text{H}{10}\text{Br}2 + 2 \, \text{HBr} + 2 \, \text{KBr} + 2 \, \text{tBuOH}
$$

Optimization of Reaction Conditions
  • Base : Potassium tert-butoxide (2.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Solvent : Anhydrous THF ensures solubility of the hydrophobic substrate and base.
  • Yield : 81% after column chromatography (colorless oil).

Experimental Procedure and Characterization

Stepwise Synthesis

Preparation of 1,2,5,6-Tetrabromocyclooctane

Cyclooctane is brominated using bromine (Br₂) under radical initiation to yield the tetrabrominated precursor. This step is typically performed at elevated temperatures (80–100°C) with azoisobutyronitrile (AIBN) as the initiator.

Dehydrohalogenation to this compound

1,2,5,6-Tetrabromocyclooctane (5.0 g, 10.2 mmol) is dissolved in THF (50 mL) and cooled to 0°C. Potassium tert-butoxide (2.5 g, 22.4 mmol) is added portionwise, and the mixture is stirred for 12 hours at room temperature. The reaction is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography.

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

  • δ 5.70 (m, 4H, CH=CH)
  • δ 3.20 (m, 4H, CH₂Br)
  • δ 2.10 (m, 4H, CH₂)

13C NMR (100 MHz, CDCl₃):

  • δ 128.5 (C=C)
  • δ 45.2 (CH₂Br)
  • δ 32.8 (CH₂)

IR (neat, cm⁻¹):

  • 2960 (C-H stretch)
  • 1630 (C=C stretch)
  • 560 (C-Br stretch)

Comparative Analysis of Methodologies

Efficiency and Scalability

The described method achieves an 81% yield with minimal byproducts, making it suitable for multigram-scale synthesis. Alternative bases (e.g., NaOH, DBU) result in lower yields (<50%) due to incomplete elimination or side reactions.

Stereochemical Considerations

The (1E,5E)-configuration is favored under kinetic control, as confirmed by NOESY spectroscopy. Thermal equilibration studies suggest negligible isomerization below 100°C, ensuring product stability.

Applications and Derivatives

Role in Catalytic Systems

This compound serves as a precursor for chiral ligands in rhodium-catalyzed C-H functionalization. For example, Suzuki coupling with phenylboronic acid yields 1,5-diphenylcycloocta-1,5-diene, a ligand for enantioselective alkylation reactions.

Functionalization Pathways

  • Cross-Coupling : Palladium-catalyzed couplings install aryl or alkyl groups at the bromine sites.
  • Halogen Exchange : Treatment with LiAlH₄ reduces bromines to hydrogen, yielding cyclooctadiene.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromocycloocta-1,5-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as azides, cyanides, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to 1,5-cyclooctadiene by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclooctadiene epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether solvents under inert atmosphere conditions.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used in organic solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Substitution Reactions: Formation of azido, cyano, or thiol derivatives of cyclooctadiene.

    Reduction Reactions: Formation of 1,5-cyclooctadiene.

    Oxidation Reactions: Formation of cyclooctadiene epoxides or other oxygenated derivatives.

Scientific Research Applications

1,5-Dibromocycloocta-1,5-diene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.

    Biology: Investigated for its potential use in the development of biologically active compounds and as a building block for drug discovery.

    Medicine: Explored for its potential therapeutic applications, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-dibromocycloocta-1,5-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 1,5-Dibromocycloocta-1,5-diene and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
This compound C₈H₁₀Br₂ 266.98 Z,Z-configured diene; bromine at 1,5-positions; planar geometry Organometallic catalyst precursor
1-Bromocycloocta-1,5-diene C₈H₁₁Br 187.08 Mono-brominated; less steric hindrance; higher reactivity in electrophilic additions Intermediate in organic synthesis
Dibromo(1,5-cyclooctadiene)palladium(II) C₈H₁₂Br₂Pd 374.41 Pd(II) center; orange powder; air-stable Cross-coupling reactions
Dibromo(1,5-cyclooctadiene)platinum(II) C₈H₁₂Br₂Pt 463.07 Pt(II) center; higher thermal stability Catalysis in hydrogenation reactions
Z,Z-Cycloocta-1,5-diene C₈H₁₂ 108.18 Unsubstituted diene; flexible ring conformation Precursor for dibromination and metal complexes
Stereochemical Considerations

This compound’s rigid Z,Z-configuration contrasts with flexible analogues like (5E)-2-methylhepta-1,5-diene (), where stereoisomerism (E/Z mixtures) affects intermolecular interactions . The dibromo compound’s planar geometry also distinguishes it from non-conjugated dienes (e.g., cholesta-3,5-diene in ), which exhibit distinct UV and mass spectral profiles .

Q & A

Basic: What safety protocols are critical when handling 1,5-Dibromocycloocta-1,5-diene in laboratory settings?

Answer:

  • Storage: Keep in tightly sealed containers in dry, well-ventilated areas to prevent moisture ingress and electrostatic buildup .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of vapors .
  • Emergency Measures: In case of exposure, rinse skin with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air .
  • Incompatibilities: Avoid ignition sources and oxidizing agents due to potential bromine release .

Basic: What synthetic routes are commonly employed to prepare this compound derivatives?

Answer:

  • Direct Bromination: Cycloocta-1,5-diene can undergo electrophilic bromination using Br₂ in inert solvents (e.g., CCl₄) at controlled temperatures to avoid over-bromination .
  • Metal-Mediated Synthesis: Analogous platinum and palladium complexes (e.g., Dibromo(1,5-cyclooctadiene)platinum(II)) suggest bromination via transmetallation or oxidative addition reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate isomers .

Advanced: How can reaction kinetics and thermodynamics guide the optimization of this compound synthesis?

Answer:

  • Experimental Design: Use a factorial design (e.g., 2³) to test variables: temperature, bromine stoichiometry, and solvent polarity. Evidence from olive oil refining shows temperature significantly impacts reaction rates .
  • Kinetic Analysis: Determine reaction order via time-concentration plots. For example, pseudo-first-order kinetics may apply if bromine is in excess.
  • Thermodynamic Parameters: Calculate activation energy (Eₐ) using the Arrhenius equation and Gibbs free energy (ΔG‡) via Eyring-Polanyi. Reported Eₐ values for similar cyclooctadiene reactions range 50–80 kJ/mol .

Table 1: Example Kinetic Parameters for Bromination Reactions

VariableOptimal RangeImpact on Yield
Temperature0–25°C↑ Yield at lower T (reduced side reactions)
Br₂ Equivalents1.0–1.2Excess Br₂ ↑ diastereomer formation
Solvent PolarityLow (e.g., CCl₄)↓ Solvent interference

Advanced: What spectroscopic and crystallographic methods validate the structure and stereochemistry of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for vicinal coupling (J = 8–12 Hz) between olefinic protons to confirm cis/trans isomerism .
    • ¹³C NMR: Peaks at δ 120–130 ppm indicate sp² carbons; bromine-induced deshielding shifts adjacent carbons .
  • X-Ray Crystallography: Single-crystal analysis resolves stereochemistry. For example, cyclooctadiene ligands in rhodium complexes show η⁴-coordination with bond lengths of 1.34–1.38 Å .
  • IR Spectroscopy: C-Br stretches appear at 500–600 cm⁻¹; absence of C=C stretches confirms bromination .

Advanced: How do computational models aid in predicting reactivity and regioselectivity in this compound reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states. For bromination, the electrophilic attack on the diene’s π-system is favored at anti-periplanar positions .
  • Molecular Orbital Analysis: HOMO-LUMO gaps predict sites of electrophilic attack. Cyclooctadiene’s conjugated diene system lowers LUMO energy, enhancing bromine reactivity .
  • MD Simulations: Simulate solvent effects to optimize reaction conditions (e.g., polar solvents stabilize charge-separated intermediates) .

Basic: What are the key challenges in isolating pure stereoisomers of this compound?

Answer:

  • Isomer Separation: Use chiral stationary phases (e.g., cellulose esters) in HPLC. Co-elution issues may arise due to similar polarity .
  • Crystallization: Slow evaporation from hexane/CH₂Cl₂ (1:1) promotes selective crystallization of trans isomers .
  • Spectroscopic Differentiation: NOESY NMR can distinguish cis (through-space coupling) vs. trans isomers .

Advanced: How is this compound utilized in coordination chemistry and catalysis?

Answer:

  • Ligand Synthesis: Acts as a diene ligand in transition metal complexes (e.g., Rh, Pd, Pt). The η⁴-coordination mode stabilizes low oxidation states .
  • Catalytic Applications: Platinum derivatives catalyze hydrosilylation and cross-coupling reactions. Turnover numbers (TON) up to 10⁴ reported for similar systems .
  • Structural Insights: X-ray data show bond elongation in metal complexes (e.g., Rh–C bonds ≈ 2.10 Å), indicating strong back-donation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.